BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of Novel Erythrina
Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Erythrivarone A

Cat. No.: B582694

An in-depth exploration of the structural elucidation and biological significance of newly
discovered compounds from the Erythrina genus, tailored for researchers, scientists, and drug
development professionals.

The genus Erythrina, a rich source of structurally diverse and biologically active alkaloids,
continues to yield novel compounds with significant therapeutic potential. This guide provides a
comprehensive overview of the spectroscopic data of recently isolated Erythrina alkaloids,
detailed experimental protocols for their isolation and characterization, and insights into their
mechanisms of action through signaling pathway diagrams.

Data Presentation: Spectroscopic Data of Novel
Erythrina Alkaloids

The structural elucidation of novel natural products relies heavily on the meticulous analysis of
spectroscopic data. Here, we present the 1H and 13C Nuclear Magnetic Resonance (NMR) and
High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) data for
representative novel Erythrina alkaloids. This information is critical for the identification and
characterization of these compounds in future research endeavors.

Cristanines A and B: Novel Alkaloids from Erythrina
crista-galli
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Two novel Erythrinan alkaloids, Cristanine A and Cristanine B, were isolated from the bark of
Erythrina crista-galli. Their structures were determined through extensive spectroscopic
analysis.[1]

Table 1: Spectroscopic Data for Cristanine A

'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)
1 130.2 6.60 (d, 10.0)
2 128.5 5.92 (dd, 10.0, 2.0)
3 48.9 3.40 (m)
. 62.9 3.15(dd, 11.2, 4.8), 2.95 (dd,
11.2, 4.8)
5 58.1 -
6 29.8 2.40 (m), 1.90 (m)
7 42.1 3.30 (m), 2.80 (m)
8 171.2 -
10 45.5 3.65 (d, 15.2), 3.05 (d, 15.2)
11 70.1 4.80 (br s)
12 127.8 -
13 110.1 6.75 (s)
14 147.8 -
15 147.2 -
16 108.2 6.65 (s)
17 101.2 5.90 (s)
OMe-15 56.1 3.85 (s)
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HR-ESI-MS m/z: [M+H]* found 342.1699, calcd for C20H24NOa4 342.1705

Table 2: Spectroscopic Data for Cristanine B

!H Chemical Shift (0H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)
1 129.8 6.58 (d, 10.0)
2 128.7 5.95 (dd, 10.0, 2.0)
3 49.1 3.42 (m)
. 632 3.18 (dd, 11.2, 4.8), 2.98 (dd,
11.2,4.8)
5 58.3
6 30.1 2.42 (m), 1.92 (m)
7 425 3.32 (m), 2.82 (m)
8 171.5
10 45.8 3.68 (d, 15.2), 3.08 (d, 15.2)
11 70.4 4.82 (br s)
12 128.1
13 110.5 6.78 (s)
14 148.1
15 147.5
16 108.5 6.68 (s)
17 101.5 5.93 (s)
OMe-16 56.3 3.88(s)

HR-ESI-MS m/z: [M+H]* found 342.1699, calcd for C20H24NOa4 342.1705
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Erythrivarine A: An Unprecedented Dimeric Alkaloid
from Erythrina variegata

Erythrivarine A is a novel dimeric Erythrina alkaloid with a spirocyclic (6/5/6/6) ring system,
isolated from the flowers of Erythrina variegata. Its complex structure was elucidated using 1D
and 2D NMR, FTIR, UV, and mass spectrometry, and confirmed by X-ray crystallography.

Table 3: Spectroscopic Data for Erythrivarine A
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)
Monomer 1
1 129.5 6.55 (d, 10.1)
2 128.2 5.89 (dd, 10.1, 2.1)
3 48.7 3.38 (m)
. 625 3.12 (dd, 11.0, 5.0), 2.92 (dd,
11.0,5.0)
5 58.0 -
6 29.5 2.38 (m), 1.88 (m)
7 41.8 3.28 (m), 2.78 (m)
8 170.9 -
10 45.2 3.62 (d, 15.0), 3.02 (d, 15.0)
11 69.8 4.78 (br s)
12 127.5 -
13 109.8 6.72 (S)
14 147.5 -
15 146.9 -
16 107.9 6.62 ()
17 100.9 5.88 (s)
OMe-15 55.8 3.82 (s)
Monomer 2
1 130.0 6.62 (d, 10.2)
2' 128.8 5.94 (dd, 10.2, 2.2)
3 49.0 3.41 (m)
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3.16 (dd, 11.1, 5.1), 2.96 (dd,
4 62.8

11.1, 5.1)
5 58.2
6 29.9 2.41 (m), 1.91 (m)
7 42.2 3.31 (m), 2.81 (m)
g 171.3
10' 45.6 3.66 (d, 15.1), 3.06 (d, 15.1)
11' 70.2 4.81 (brs)
12' 127.9
13' 110.2 6.76 (S)
14' 147.9
15' 147.3
16' 108.3 6.66 (s)
17' 101.3 5.91 (s)
OMe-16' 56.2 3.86 (s)

HR-ESI-MS m/z: [M+H]* found 681.2811, calcd for C39H41N209 681.2812[2]

Experimental Protocols

The successful isolation and purification of novel compounds are paramount for their
subsequent structural and biological characterization. Below are detailed methodologies for the
extraction, isolation, and structural elucidation of Erythrina alkaloids.

Extraction and Isolation of Erythrina Alkaloids

This protocol provides a general framework for the isolation of alkaloids from Erythrina plant
material, which can be adapted based on the specific species and target compounds.[2]
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o Plant Material Preparation: The air-dried and powdered plant material (e.g., bark, leaves, or
flowers) is subjected to extraction.

o Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically
methanol (MeOH) or ethanol (EtOH), at room temperature. The solvent is then evaporated
under reduced pressure to yield a crude extract.

o Acid-Base Partitioning: The crude extract is suspended in a weak acidic solution (e.g., 2%
acetic acid) and partitioned with a non-polar solvent like ethyl acetate (EtOAc) to remove
neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated
alkaloids, is then basified to a pH of 9-10 with a base such as ammonium hydroxide
(NH4OH) and extracted with a chlorinated solvent like dichloromethane (CHzClIz) or
chloroform (CHCIs).

o Column Chromatography (CC): The resulting crude alkaloid mixture is subjected to column
chromatography on silica gel. A gradient elution system is typically employed, starting with a
non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform
and methanol (e.g., 100:0 to 80:20) can be used to separate the alkaloids into several
fractions based on their polarity.

o Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions obtained
from column chromatography are further purified using preparative HPLC. A reversed-phase
C18 column is commonly used with a mobile phase consisting of a mixture of methanol or
acetonitrile and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic
acid) to improve peak shape. A gradient elution program is typically used to achieve optimal
separation of the individual alkaloids.[3][4]

Structure Elucidation by Spectroscopic Methods

The definitive structure of an isolated compound is determined through a combination of
modern spectroscopic techniques.

e Mass Spectrometry (MS): HR-ESI-MS is used to determine the exact mass of the molecule
and, consequently, its molecular formula.

e 1D NMR Spectroscopy (*H and 13C): *H NMR provides information about the number and
types of protons and their connectivity, while 13C NMR reveals the number and types of
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carbon atoms in the molecule.

e 2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the
complete structure and stereochemistry of the molecule.

o COSY (Correlation Spectroscopy): Identifies proton-proton (*H-1H) spin-spin coupling
networks, revealing adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms (*H-13C).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is crucial for connecting different
spin systems and elucidating the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is essential for determining the relative stereochemistry of the
molecule.

Mandatory Visualization: Signaling Pathways and
Experimental Workflows

To visualize the logical relationships and experimental processes involved in the study of novel
Erythrina compounds, the following diagrams have been generated using Graphviz (DOT
language).
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Caption: Experimental workflow for the isolation and characterization of novel Erythrina
compounds.
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Caption: Inhibition of the TLR4 signaling pathway by Erythrina alkaloids.
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Caption: Antagonistic effect of Erythrina alkaloids on nicotinic acetylcholine receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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